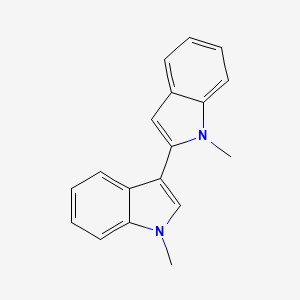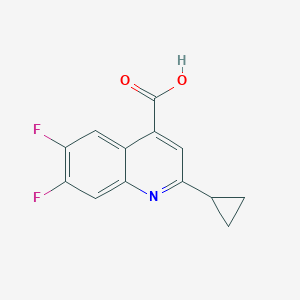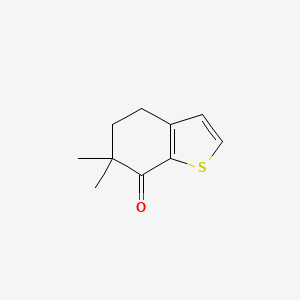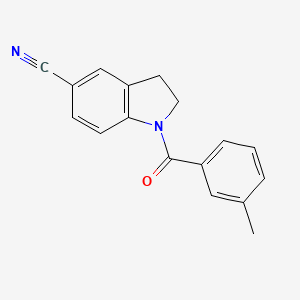
1-(3-Methylbenzoyl)indoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylbenzoyl)indoline-5-carbonitrile is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1-(3-Methylbenzoyl)indoline-5-carbonitrile, often involves the construction of the indole ring system. One common method is the Bartoli reaction, which provides a convenient and scalable method for synthesizing indoles with minimal substitution on the 2- and 3-positions . Another approach involves the radical cyclization of o-alkenylthioanilide .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes, such as Tl(III)-catalyzed ring contraction reactions, and other key steps like Heck coupling reactions .
化学反応の分析
Types of Reactions
1-(3-Methylbenzoyl)indoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalization of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various halogenated indoles .
科学的研究の応用
1-(3-Methylbenzoyl)indoline-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methylbenzoyl)indoline-5-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The indole nucleus binds with high affinity to multiple receptors, influencing various cellular processes. This interaction can lead to the modulation of signaling pathways, resulting in the compound’s biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 1-(3-Methylbenzoyl)indoline-5-carbonitrile include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indolizine derivatives: Known for their potential biological activities and applications in materials science.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 3-methylbenzoyl group.
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
1-(3-methylbenzoyl)-2,3-dihydroindole-5-carbonitrile |
InChI |
InChI=1S/C17H14N2O/c1-12-3-2-4-15(9-12)17(20)19-8-7-14-10-13(11-18)5-6-16(14)19/h2-6,9-10H,7-8H2,1H3 |
InChIキー |
DMEUXECUGHHVFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


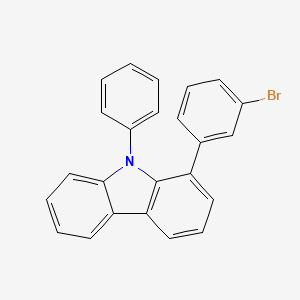
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)
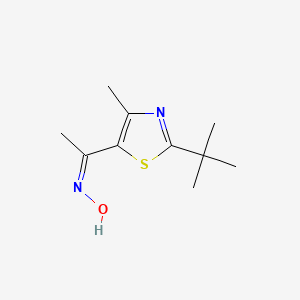
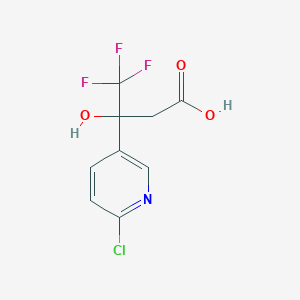
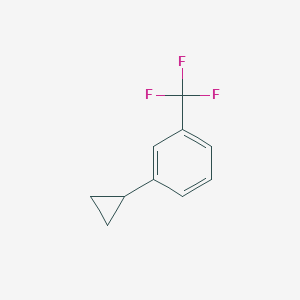

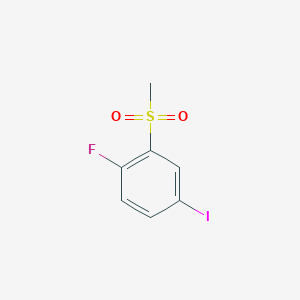
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)

